molecular formula C14H8FNO3S B1684643 CAY10505 CAS No. 1218777-13-9

CAY10505

Cat. No.: B1684643
CAS No.: 1218777-13-9
M. Wt: 289.28 g/mol
InChI Key: UFBTYTGRUBUUIL-KPKJPENVSA-N
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Scientific Research Applications

CAY10505 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

    Chemistry: Used as a tool compound to study the PI3K/Akt/mTOR signaling pathway and its role in various cellular processes.

    Biology: Employed in research to understand the mechanisms of cell growth, proliferation, and survival, as well as the role of PI3Kγ in immune cell function.

    Medicine: Investigated for its potential therapeutic applications in diseases such as cancer, inflammation, and autoimmune disorders due to its ability to modulate the PI3K/Akt/mTOR pathway.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting the PI3K/Akt/mTOR pathway

Mechanism of Action

This compound is listed as an inhibitor/agonist for PI3K/Akt/mTOR , which are key signaling pathways involved in cell growth, proliferation, and survival.

Safety and Hazards

The compound has a signal word of “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CAY10505 involves the condensation of 5-(4-fluorophenyl)-2-furancarboxaldehyde with 2,4-thiazolidinedione under basic conditions. The reaction typically employs a base such as sodium hydroxide or potassium carbonate in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final compound .

Chemical Reactions Analysis

Types of Reactions

CAY10505 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the thiazolidinedione and furan rings. These reactions can be catalyzed by various reagents under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while reduction of the thiazolidinedione ring can yield thiazolidine derivatives .

Comparison with Similar Compounds

CAY10505 is unique in its high selectivity for the gamma isoform of phosphoinositide 3-kinase (PI3Kγ) compared to other isoforms such as alpha, beta, and delta. This selectivity makes it a valuable tool for studying the specific roles of PI3Kγ in cellular processes .

Similar Compounds

This compound stands out due to its specificity and potency, making it an essential compound for targeted research in the PI3K/Akt/mTOR signaling pathway.

Properties

IUPAC Name

(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO3S/c15-9-3-1-8(2-4-9)11-6-5-10(19-11)7-12-13(17)16-14(18)20-12/h1-7H,(H,16,17,18)/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBTYTGRUBUUIL-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=O)S3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)NC(=O)S3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360955
Record name CAY10505
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218777-13-9
Record name CAY-10505
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1218777139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CAY10505
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAY-10505
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8TQU87RAT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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CAY10505

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